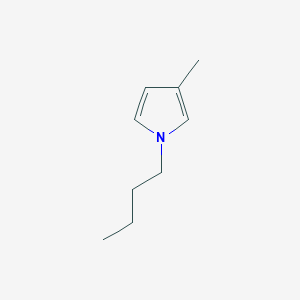

1-Butyl-3-methyl-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

50691-33-3 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1-butyl-3-methylpyrrole |

InChI |

InChI=1S/C9H15N/c1-3-4-6-10-7-5-9(2)8-10/h5,7-8H,3-4,6H2,1-2H3 |

InChI Key |

FVBSUVNLJBVTLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC(=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Butyl 3 Methyl 1h Pyrrole and Its Analogues

Ionic Liquid-Assisted Synthesis of Pyrrole (B145914) Derivatives

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as promising green solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.netnih.govijbsac.org Their application in the synthesis of pyrrole derivatives aligns with the principles of green chemistry, offering environmentally benign alternatives to volatile organic solvents. researchgate.netpublish.csiro.au

Application of 1-Butyl-3-methylimidazolium Salts in Pyrrole Cyclocondensations

Among the various classes of ionic liquids, those based on the 1-butyl-3-methylimidazolium ([Bmim]) cation have been extensively studied and applied in organic synthesis. nih.govtci-thaijo.orgrsc.org While specific examples detailing the synthesis of 1-Butyl-3-methyl-1H-pyrrole using [Bmim] salts are not abundant in readily available literature, the principles of their application in pyrrole synthesis are well-established through the synthesis of other derivatives. For instance, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663), [bmim]HSO4, has been employed as both a catalyst and a reaction medium for the Paal-Knorr condensation of 1,4-diones with amines to yield polysubstituted pyrroles. researchgate.net

The synthesis of 1-Butyl-3-methyl-1H-pyrrole would theoretically proceed via the reaction of 3-methyl-2,5-hexanedione (or a similar 1,4-dicarbonyl precursor) with butylamine (B146782). The use of a [Bmim] salt as the solvent and catalyst could offer several advantages, including enhanced reaction rates and simplified product isolation. The ionic liquid can often be recycled, further enhancing the sustainability of the process. researchgate.net

The reaction conditions for such a synthesis can be extrapolated from similar reactions. For example, the condensation of various 1,4-diones with aniline (B41778) in [bmim]HSO4 has been shown to be temperature-dependent, with higher temperatures (e.g., 150°C) favoring the formation of the pyrrole product over competing furan (B31954) synthesis. researchgate.net

Table 1: Representative Conditions for Ionic Liquid-Assisted Pyrrole Synthesis

| Ionic Liquid | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [bmim]HSO4 | 1,4-dione and aniline | 150 | 3 | 96 | researchgate.net |

| [bmim]BF4 | 1,3-diones, α-bromoacetophenones, and ammonium (B1175870) acetate | Not specified | Not specified | High | researchgate.net |

| [HNMP][HSO4] | 2,5-dimethoxytetrahydrofuran and primary amines | Not specified | Not specified | Good | researchgate.net |

This table is illustrative of general conditions for pyrrole synthesis in ionic liquids and is not specific to 1-Butyl-3-methyl-1H-pyrrole.

Green Chemistry Approaches in Pyrrole Synthesis utilizing Ionic Liquids

The use of ionic liquids in pyrrole synthesis is a significant step towards greener chemical processes. researchgate.netpublish.csiro.au Traditional methods often rely on volatile and hazardous organic solvents. Ionic liquids, with their low volatility, reduce the risk of atmospheric pollution and exposure to harmful fumes. nih.govijbsac.org Furthermore, their non-flammable nature enhances laboratory safety. semanticscholar.org

Several key aspects of green chemistry are addressed by employing ionic liquids in pyrrole synthesis:

Use of Recyclable Catalysts and Solvents: Ionic liquids can often be recovered and reused for multiple reaction cycles without a significant loss of activity, which is a cornerstone of sustainable chemistry. researchgate.net

Improved Atom Economy: By acting as both solvent and catalyst, ILs can simplify reaction setups and workups, potentially leading to higher yields and reduced waste. researchgate.net

Energy Efficiency: Some ionic liquid-assisted syntheses can be performed under milder conditions or with reduced reaction times, contributing to lower energy consumption. researchgate.net Microwave or ultrasonic irradiation has been successfully combined with ionic liquids to accelerate the synthesis of N-substituted pyrroles. researchgate.netsemanticscholar.org

The development of biodegradable ionic liquids is an ongoing area of research that aims to further mitigate the environmental impact of these compounds. rsc.org

Multicomponent Reaction Strategies for Highly Substituted Pyrroles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are powerful tools in modern organic synthesis. bohrium.comorientjchem.org They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making them highly suitable for the synthesis of complex pyrrole derivatives. bohrium.com

One-Pot Syntheses involving 1-Butyl-3-methyl-1H-pyrrole Precursors

A one-pot synthesis of 1-Butyl-3-methyl-1H-pyrrole would typically involve the reaction of butylamine, a 1,4-dicarbonyl compound (or a precursor that generates it in situ), and potentially other components to introduce further substitution. For instance, a thiazolium salt-catalyzed multicomponent synthesis of highly substituted pyrroles has been reported. tandfonline.com This method involves the in-situ generation of a 1,4-dicarbonyl compound from an aldehyde and an unsaturated ketone, followed by a Paal-Knorr reaction with an amine. tandfonline.com To synthesize 1-Butyl-3-methyl-1H-pyrrole via a similar strategy, one might envision a reaction between an appropriate aldehyde, a methyl-substituted unsaturated ketone, and butylamine in a one-pot process.

Another example of a one-pot procedure for synthesizing pyrrole derivatives involves the use of tosylmethyl isocyanide (TosMIC) and a carbonyl compound in the presence of a mild base. osi.lvresearchgate.net While this has been demonstrated for other pyrrole structures, a similar approach could potentially be adapted for the synthesis of 1-Butyl-3-methyl-1H-pyrrole by selecting the appropriate starting materials.

The versatility of MCRs allows for the synthesis of a wide array of substituted pyrroles by varying the starting components. This is particularly valuable in medicinal chemistry for the creation of compound libraries for drug discovery. bohrium.com

Continuous Flow Synthesis of Pyrrole-3-carboxylic Acid Derivatives

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. syrris.comscispace.comacs.org A one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been developed, showcasing the power of this technology. syrris.comscispace.comnih.govsyrris.jp

In this reported method, a stream of tert-butyl acetoacetate, an amine, and a 2-bromoketone are mixed and passed through a heated microreactor. syrris.comscispace.com The Hantzsch reaction that occurs generates HBr as a byproduct, which in the flow system, is utilized in situ to hydrolyze the tert-butyl ester to the corresponding carboxylic acid in a single step. syrris.comscispace.comacs.org This process is highly efficient and avoids the need for isolating intermediates. syrris.comscispace.com To demonstrate its utility, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid was scaled up, producing 850 mg of the product in 2.5 hours with a 63% yield, significantly higher than the 40% yield obtained in a comparable batch process. syrris.com

Table 2: Comparison of Flow vs. Batch Synthesis of a Pyrrole-3-carboxylic Acid Derivative

| Method | Reactants | Product | Yield (%) | Time | Reference |

| Continuous Flow | tert-butyl acetoacetate, benzylamine, α-bromoacetophenone | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65 | 2.5 h (for 850 mg) | syrris.com |

| Batch | tert-butyl acetoacetate, benzylamine, α-bromoacetophenone | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 40 | Not specified | syrris.com |

This methodology could be adapted for the synthesis of analogues of 1-Butyl-3-methyl-1H-pyrrole bearing a carboxylic acid group at the 3-position by using butylamine as the amine component.

Transition Metal-Catalyzed Pyrrole Synthesis

Transition metal catalysis has revolutionized organic synthesis, and the construction of the pyrrole ring is no exception. These methods often offer mild reaction conditions, high efficiency, and unique pathways to access diverse pyrrole structures. organic-chemistry.orgresearchgate.net

A variety of transition metals, including rhodium, zinc, and ruthenium, have been employed to catalyze the synthesis of pyrroles from different starting materials. organic-chemistry.orgacs.orgacs.org One notable method involves the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides at room temperature using catalytic amounts of zinc iodide (ZnI2) or rhodium(II) perfluorobutyrate (Rh2(O2CC3F7)4). organic-chemistry.orgacs.orgscilit.comnih.gov Zinc iodide is a particularly attractive catalyst due to its lower cost compared to rhodium complexes. organic-chemistry.org This reaction is tolerant of a range of functional groups on the dienyl azide (B81097) substrate. organic-chemistry.org

Ruthenium-catalyzed three-component reactions have also been developed for the general and highly regioselective synthesis of substituted pyrroles. acs.org In one such method, a variety of ketones, including less reactive aryl and alkyl ketones, are reacted with different amines and vicinal diols in the presence of a ruthenium catalyst system ([Ru(p-cymene)Cl2]2/Xantphos/t-BuOK) to afford the corresponding pyrroles in good to excellent yields. acs.org This approach is versatile and allows for the preparation of various substitution patterns on the pyrrole ring.

Table 3: Examples of Transition Metal-Catalyzed Pyrrole Synthesis

| Catalyst | Starting Materials | Product | Key Features | Reference |

| ZnI2 or Rh2(O2CC3F7)4 | Dienyl azides | Substituted pyrroles | Room temperature reaction, broad substrate scope | organic-chemistry.orgacs.org |

| [Ru(p-cymene)Cl2]2/Xantphos/t-BuOK | Ketones, amines, vicinal diols | Substituted pyrroles | High regioselectivity, broad scope of ketones and amines | acs.org |

These transition metal-catalyzed methods provide powerful and flexible routes to pyrrole derivatives that complement other synthetic strategies.

Classical and Modified Pyrrole Synthesis Protocols

Alongside modern catalytic methods, classical named reactions remain indispensable for pyrrole synthesis. These protocols have been refined over many years and offer reliable routes to a wide range of pyrrole derivatives.

The Paal-Knorr synthesis is one of the most direct and widely used methods for preparing pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. organic-chemistry.org

The mechanism involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal. wikipedia.org Subsequent intramolecular attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orguctm.edu A variety of catalysts, including protic acids (e.g., acetic acid) and Lewis acids, can be used to promote the reaction. uctm.edualfa-chemistry.com Modern variations have employed catalysts such as iron(III) chloride in water, providing a green and efficient protocol for N-substituted pyrroles. organic-chemistry.org Another variant uses low-cost and commercially available aluminas as catalysts, allowing for high yields under solvent-free conditions. mdpi.com

The Knorr pyrrole synthesis is a versatile method for producing substituted pyrroles through the reaction of an α-amino ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgsynarchive.com A significant challenge in this synthesis is the instability of α-amino ketones, which have a tendency to self-condense. wikipedia.org Consequently, they are often prepared in situ. A common method for this is the reduction of an α-oximino ketone, which is generated by the nitrosation of a β-ketoester, using a reducing agent like zinc dust in acetic acid. wikipedia.org

The reaction mechanism begins with the condensation of the α-amino ketone and the β-ketoester to form an imine. wikipedia.org This imine then tautomerizes to an enamine, which subsequently undergoes cyclization. The final steps involve the elimination of water and tautomerization to furnish the stable pyrrole ring. wikipedia.org A useful modification of this method involves the preparation of stable α-amino ketone intermediates from amino acid precursors, which expands the scope of the reaction to more complex and diversely substituted pyrroles. clockss.org

The Hantzsch pyrrole synthesis is a three-component reaction that provides a straightforward route to substituted pyrroles. wikipedia.org The classical reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgsemanticscholar.org

The Van Leusen and Barton-Zard reactions are powerful methods for constructing the pyrrole ring that utilize isocyanide-based reagents.

The Van Leusen pyrrole synthesis typically involves the reaction of an electron-deficient alkene (a Michael acceptor) with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.com TosMIC serves as a three-atom synthon in what is formally a [3+2] cycloaddition reaction. mdpi.com The mechanism starts with the deprotonation of TosMIC to form a carbanion. This anion then undergoes a Michael addition to the activated alkene. The resulting intermediate cyclizes, and subsequent elimination of the p-toluenesulfonyl group leads to the formation of the pyrrole ring. nih.gov This method is highly versatile for preparing 3,4-disubstituted pyrroles. nih.gov

The Barton-Zard pyrrole synthesis is another effective strategy that involves the reaction of a nitroalkene with an α-isocyanoester under basic conditions. wikipedia.orgsynarchive.com The mechanism proceeds through several steps:

Base-catalyzed formation of an enolate from the isocyanoester.

Michael addition of this enolate to the nitroalkene.

An intramolecular 5-endo-dig cyclization.

Elimination of the nitro group.

Final tautomerization to yield the aromatic pyrrole. wikipedia.orghellenicaworld.com

This reaction provides a valuable route to a variety of substituted pyrroles and has been applied to the synthesis of more complex structures like porphyrins. wikipedia.org A recent green adaptation of this reaction uses ethanol (B145695) as a solvent and potassium carbonate as the base for the synthesis of chromeno[3,4-c]pyrrole derivatives. mdpi.com

| Synthesis Method | Key Reactants | General Product Type | Mechanistic Hallmark |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl, Amine/Ammonia | N-Substituted or unsubstituted pyrroles | Double condensation and dehydration |

| Knorr | α-Amino ketone, β-Ketoester | Polysubstituted pyrroles | Condensation to enamine, then cyclization |

| Hantzsch | α-Haloketone, β-Ketoester, Amine/Ammonia | Polysubstituted pyrroles | Three-component condensation |

| Van Leusen | Michael acceptor, TosMIC | 3,4-Disubstituted pyrroles | [3+2] Cycloaddition followed by elimination |

| Barton-Zard | Nitroalkene, Isocyanoester | Substituted pyrroles | Michael addition, cyclization, nitro elimination |

Stereoselective and Asymmetric Synthesis Approaches to Pyrrole Derivatives

The development of stereoselective and asymmetric methodologies for the synthesis of pyrrole derivatives is a burgeoning area of research, driven by the prevalence of chiral pyrrolic scaffolds in pharmaceuticals and natural products. While specific stereoselective syntheses targeting 1-butyl-3-methyl-1H-pyrrole are not extensively documented, a variety of advanced strategies have been established for analogous substituted pyrroles. These methods provide a foundational framework for the potential asymmetric synthesis of chiral analogues of 1-butyl-3-methyl-1H-pyrrole, where chirality could be introduced either at the pyrrole core or on its substituents.

A significant approach involves the catalytic hydrogenation of highly substituted pyrrole systems. This method has been shown to produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. nih.govacs.org The reaction is believed to proceed through a two-step hydrogenation sequence. Initially, a directing group on the pyrrole ring is reduced, which then guides the subsequent hydrogenation of the pyrrole ring from a specific face, leading to a high degree of stereocontrol. acs.org For instance, the hydrogenation of a pyrrole with an α-ketoester substituent at the 2-position using a rhodium-on-alumina catalyst resulted in the formation of a single diastereomer of the corresponding pyrrolidine (B122466). acs.org This strategy highlights the potential for substrate-controlled diastereoselective reductions.

Recent reviews have summarized synthetic strategies toward pyrroles within chiral frameworks, covering literature from 2010 to 2023. nih.govdal.carsc.org These reviews encompass the synthesis of pyrroles with chiral substituents as well as axially chiral pyrrole systems. nih.govdal.carsc.org Such approaches are crucial for accessing a diverse range of enantiomerically enriched pyrrole derivatives.

Furthermore, organocatalytic methods have emerged as powerful tools for the enantioselective functionalization of pyrroles. An operationally simple method allows for the generation of a chiral tertiary or quaternary stereocenter at the C3 position of the pyrrole ring. organic-chemistry.org This process involves an amine-catalyzed direct aldol (B89426) reaction of succinaldehyde (B1195056) with various carbonyl compounds, followed by an in-situ Paal-Knorr reaction with a primary amine. organic-chemistry.org This one-pot procedure provides a straightforward route to chiral 3-substituted pyrroles.

Another innovative strategy is the asymmetric ring-opening/cyclization of cyclopropyl (B3062369) ketones with primary amines. nih.gov This reaction, catalyzed by a chiral N,N'-dioxide/scandium(III) complex, proceeds via a kinetic resolution process to afford chiral 2,3-dihydropyrroles with excellent enantioselectivities (up to 97% ee) and high yields. nih.gov This method offers a promising pathway to chiral dihydropyrrole precursors that can be subsequently aromatized to the corresponding pyrroles.

Palladium-catalyzed asymmetric allylic alkylation (AAA) has also been employed to construct chiral pyrrole-containing systems. This methodology has been successfully applied in the total synthesis of complex natural products, demonstrating its utility in creating stereocenters adjacent to the pyrrole ring. acs.org Additionally, Pd-catalyzed asymmetric annulation reactions between bromopyrrole esters and vinyl aziridines have been developed to efficiently construct chiral pyrrolopiperazinones. acs.org

These advanced synthetic methodologies, summarized in the table below, provide a robust toolkit for the stereoselective and asymmetric synthesis of a wide array of pyrrole derivatives. While direct application to 1-butyl-3-methyl-1H-pyrrole requires further investigation, these approaches offer valuable insights and potential routes to its chiral analogues, paving the way for the exploration of their stereochemistry-dependent properties and applications.

| Methodology | Description | Key Features | Potential Application for Pyrrole Analogues |

| Diastereoselective Hydrogenation | Heterogeneous catalytic hydrogenation of substituted pyrroles. nih.govacs.org | Can create multiple stereocenters with high diastereoselectivity. acs.org | Synthesis of chiral pyrrolidine derivatives from substituted pyrroles. |

| Organocatalytic Aldol/Paal-Knorr Reaction | One-pot reaction of succinaldehyde, a carbonyl compound, and a primary amine catalyzed by a chiral amine. organic-chemistry.org | Generates a chiral center at the C3 position of the pyrrole. organic-chemistry.org | Introduction of a stereocenter at the 3-position of the pyrrole ring. |

| Asymmetric Ring-Opening/Cyclization | Chiral Lewis acid-catalyzed reaction of cyclopropyl ketones and primary amines. nih.gov | Produces chiral 2,3-dihydropyrroles with high enantioselectivity. nih.gov | Access to chiral dihydropyrrole precursors. |

| Palladium-Catalyzed Asymmetric Annulation | Reaction between bromopyrrole esters and vinyl aziridines catalyzed by a chiral palladium complex. acs.org | Constructs chiral fused-ring systems containing a pyrrole moiety. acs.org | Synthesis of complex chiral molecules incorporating a pyrrole ring. |

Mechanistic Investigations of 1 Butyl 3 Methyl 1h Pyrrole Formation

Detailed Reaction Pathways of Cyclization and Condensation Reactions

The construction of the 1-butyl-3-methyl-1H-pyrrole scaffold is achieved through several classical and modern synthetic strategies. These methods fundamentally rely on the formation of key carbon-carbon and carbon-nitrogen bonds through cyclization and condensation steps.

Nucleophilic addition-elimination pathways are central to many pyrrole (B145914) syntheses. The Paal-Knorr and Knorr syntheses are classic examples that rely on these sequences.

Paal-Knorr Pyrrole Synthesis: This is one of the most direct methods for synthesizing N-substituted pyrroles. The mechanism for forming 1-Butyl-3-methyl-1H-pyrrole would involve the condensation of a 1,4-dicarbonyl compound (like 2-methyl-1,4-butanedial or its equivalent) with butylamine (B146782). pharmaguideline.commdpi.comnih.gov The reaction is typically mediated by an acid catalyst. mdpi.com The plausible mechanism proceeds through several key steps mdpi.com:

Initial Nucleophilic Attack: The primary amine (butylamine) performs a nucleophilic attack on one of the carbonyl groups of the 1,4-dicarbonyl compound.

Hemiaminal Formation: This addition forms a transient hemiaminal intermediate.

Dehydration to Imine/Enamine: The hemiaminal readily dehydrates to form an imine, which can tautomerize to the more stable γ-aminoketone intermediate. mdpi.com

Intramolecular Cyclization: The nitrogen atom of the aminoketone then performs an intramolecular nucleophilic attack on the second carbonyl group, forming a five-membered heterocyclic ring (a pyrrolidine-2,5-diol derivative). mdpi.com

Final Dehydration (Aromatization): A final acid-catalyzed dehydration of this cyclic intermediate eliminates water molecules, leading to the formation of the stable, aromatic 1-Butyl-3-methyl-1H-pyrrole ring. mdpi.com

Knorr Pyrrole Synthesis: This widely used method involves the reaction of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. pharmaguideline.comwikipedia.org The mechanism begins with the condensation of the amine and ketone to form an imine intermediate. wikipedia.org This is followed by tautomerization to an enamine, subsequent cyclization, and the elimination of water to yield the substituted pyrrole. wikipedia.org Due to the propensity of α-aminoketones to self-condense, they are often prepared in situ. wikipedia.org

Annulation reactions provide a powerful route to construct the pyrrole ring in a controlled manner. These strategies often involve the formation of multiple bonds in a single, fluid sequence.

Van Leusen Reaction: This method produces pyrroles from the reaction of tosylmethyl isocyanide (TosMIC) with an enone or other Michael acceptor in the presence of a base. wikipedia.org The mechanism is a [3+2] cycloaddition where the deprotonated TosMIC acts as the three-atom component. nih.gov The sequence involves:

Michael addition of the TosMIC anion to an α,β-unsaturated ketone or aldehyde.

A subsequent 5-endo cyclization, where the nucleophilic carbon attacks the isocyanide group, forming the five-membered ring.

Elimination of the tosyl group and tautomerization to yield the aromatic pyrrole. wikipedia.org

Palladium-Catalyzed Annulation: Modern synthetic methods employ transition-metal catalysis for pyrrole formation. A Pd(TFA)₂-catalyzed [4+1] annulation can synthesize highly substituted pyrroles from α-alkenyl-dicarbonyl compounds and primary amines. mdpi.com The proposed mechanism involves the formation of an enamine, followed by an aza-Wacker-type cyclization. The palladium catalyst facilitates the key C-N bond formation and subsequent oxidative steps that lead to the aromatic pyrrole ring, using oxygen as the terminal oxidant. mdpi.com

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com While not a direct one-step synthesis for most pyrroles, it is a crucial step in multi-component or sequential reactions that lead to the pyrrole core.

A plausible pathway involving a Knoevenagel condensation could begin with the reaction of an aldehyde with an active methylene compound (e.g., a β-ketoester or malononitrile) catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The resulting α,β-unsaturated product, a conjugated enone, can then serve as a key intermediate. wikipedia.org This intermediate can subsequently react with an amine or another nitrogen-containing species in a sequence involving Michael addition and intramolecular cyclization to construct the pyrrole ring. The product selectivity in these sequential reactions often depends heavily on the reaction conditions. nih.gov For instance, L-proline has been used as an eco-friendly catalyst for Knoevenagel condensations involving pyrrole-2-carboxyaldehyde in aqueous media. researchgate.net

Role of Catalysis in Modulating Reaction Mechanisms (e.g., Ionic Liquid Mediation)

Catalysis is paramount in directing the course of pyrrole synthesis, enhancing reaction rates, and improving yields and selectivity. Ionic liquids (ILs) have emerged as highly effective "green" catalysts and reaction media for these transformations due to their unique properties like low volatility, high thermal stability, and recyclability. researchgate.net

Ionic liquids based on 1-butyl-3-methylimidazolium, such as [bmim][OH] and [bmim][HSO₄], have been shown to be efficient catalysts for the synthesis of N-substituted pyrroles. researchgate.netnih.gov

Mechanism of Action: Ionic liquids can play multiple roles. Basic functionalized ILs, like 1-butyl-3-methylimidazolium hydroxide ([bmim][OH]), can act as the base catalyst required for deprotonation steps in reactions like the Knoevenagel condensation or Paal-Knorr synthesis, while also serving as the solvent. nih.govclockss.org Acidic ILs, such as [bmim][HSO₄], can function as Brønsted acid catalysts, protonating carbonyl groups and facilitating nucleophilic attack and dehydration steps. researchgate.net

Enhanced Efficiency: The use of ILs can accelerate reaction rates and improve yields. For example, the synthesis of N-substituted pyrroles via the reaction of 2,5-hexanedione with amines proceeds with good yields and short reaction times under ultrasonic irradiation in the presence of [HMIM]HSO₄. researchgate.net The catalytic system can often be recycled multiple times without a significant decrease in performance. researchgate.netnih.gov

Table 1: Examples of Ionic Liquids in Pyrrole Synthesis

| Ionic Liquid Catalyst | Precursors | Reaction Type | Key Advantages |

|---|---|---|---|

| [bmim]HSO₄ | 1,4-Diketones, Amines | Paal-Knorr Condensation | Acts as catalyst and medium; reusable. researchgate.net |

| [bmim]OH | Acid chlorides, Amino acids, Acetylenedicarboxylates | Three-component reaction | Basic catalyst; high yields in aqueous media. nih.govorganic-chemistry.org |

| [hmim]HSO₄ | 2,5-Hexanedione, Amines | Paal-Knorr Condensation | Efficient under ultrasonic irradiation; short reaction times. researchgate.net |

| [bmIm]Br | Nitroolefins, TosMIC | Van Leusen Reaction | Reusable solvent; works for various substrates. nih.gov |

Kinetic Studies of 1-Butyl-3-methyl-1H-pyrrole Synthetic Pathways

Kinetic studies are essential for elucidating the detailed mechanism of a reaction, identifying the rate-determining step, and optimizing reaction conditions for efficiency. While specific kinetic data for the formation of 1-Butyl-3-methyl-1H-pyrrole is not extensively documented in readily available literature, the principles can be understood from studies on analogous pyrrole syntheses.

A kinetic investigation would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration, reactant concentrations). This data allows for the determination of the reaction order with respect to each component and the calculation of the rate constant (k) and activation energy (Ea).

For example, kinetic studies on the reaction of pyrrole with β-substituted nitrostyrenes have been conducted to understand the factors influencing the rate of C-H functionalization of the pyrrole ring. researchgate.net Such studies help in correlating the reaction rate with the electronic properties of the substituents, providing insight into the transition state of the rate-limiting step.

A hypothetical kinetic study for the Paal-Knorr synthesis of 1-Butyl-3-methyl-1H-pyrrole might reveal:

A first-order dependence on the concentration of the 1,4-dicarbonyl compound.

A first-order dependence on the concentration of butylamine.

A dependence on the concentration of the acid catalyst, confirming its role in the mechanism.

The rate-determining step could be either the initial nucleophilic attack if it has a high energy barrier, or the final dehydration step to form the aromatic ring. Plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) in an Arrhenius plot would yield the activation energy, a critical parameter for scaling up the reaction.

Table 2: Hypothetical Kinetic Data for 1-Butyl-3-methyl-1H-pyrrole Synthesis

| Temperature (K) | Catalyst Conc. (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) | Rate Constant, k (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| 323 | 0.01 | 1.5 x 10⁻⁵ | 0.015 |

| 333 | 0.01 | 3.1 x 10⁻⁵ | 0.031 |

| 343 | 0.01 | 6.0 x 10⁻⁵ | 0.060 |

| 333 | 0.02 | 6.3 x 10⁻⁵ | 0.0315 |

| 333 | 0.03 | 9.2 x 10⁻⁵ | 0.0307 |

Computational and Theoretical Studies of 1 Butyl 3 Methyl 1h Pyrrole

Quantum Chemical Investigations (DFT, Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in understanding the fundamental electronic properties of molecules. These approaches have been widely applied to pyrrole (B145914) and its derivatives to elucidate their structure, stability, and reactivity.

The electronic structure of 1-butyl-3-methyl-1H-pyrrole is significantly influenced by the interplay between the aromatic pyrrole core and the alkyl substituents. DFT calculations are commonly used to analyze these effects. nih.gov The N-butyl group and the C-methyl group are electron-donating, which modulates the electron density distribution within the pyrrole ring.

Studies on similar substituted pyrroles show that such substitutions impact the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The electron-donating nature of the alkyl groups generally raises the HOMO energy level and can affect the LUMO energy, thereby reducing the HOMO-LUMO energy gap. This smaller energy gap suggests increased reactivity compared to unsubstituted pyrrole. researchgate.net

Molecular electrostatic potential (MEP) analysis, another tool in computational chemistry, can identify the electrophilic and nucleophilic sites within the molecule. For substituted pyrroles, MEP maps typically show a broad distribution of these sites, which is indicative of high chemical reactivity. researchgate.net The nitrogen atom and the regions of the pyrrole ring with higher electron density are predicted to be susceptible to electrophilic attack.

Table 1: Predicted Electronic Properties of Substituted Pyrroles based on DFT Studies

| Property | Effect of Alkyl Substitution | Predicted Value for 1-Butyl-3-methyl-1H-pyrrole |

|---|---|---|

| HOMO Energy | Increased | Higher than pyrrole |

| LUMO Energy | Slightly altered | Lower than pyrrole |

| HOMO-LUMO Gap | Decreased | Lower than pyrrole |

Note: This table presents qualitative predictions based on general findings for alkyl-substituted pyrroles.

Computational modeling is a key technique for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states. nih.gov Methods like DFT are frequently employed to calculate the geometries and energies of these structures. nih.gov

For a molecule like 1-butyl-3-methyl-1H-pyrrole, computational studies can model various reactions, such as electrophilic substitution, which is characteristic of pyrroles. Theoretical calculations have been used to predict the preferred sites of reaction. For N-alkylpyrroles, substitution at the β-position (C3 or C4) can be favored under certain conditions, a phenomenon that can be explained through computational analysis of reaction intermediates and transition state energies. researchgate.net

The process involves:

Locating Transition States: Identifying the saddle point on the potential energy surface that connects reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm it connects the intended reactants and products. nih.gov

Thermodynamic Calculations: Determining the enthalpy and Gibbs free energy of reaction to predict spontaneity.

These computational approaches allow for a detailed, step-by-step understanding of how reactions involving 1-butyl-3-methyl-1H-pyrrole are likely to proceed. smu.edu

The thermodynamic stability and chemical reactivity of 1-butyl-3-methyl-1H-pyrrole can be predicted using quantum chemical calculations. The relative stability of different isomers or conformers can be determined by comparing their calculated total energies.

Reactivity is often assessed using reactivity descriptors derived from DFT calculations. These include:

Frontier Molecular Orbital Energies (HOMO/LUMO): A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile, while a lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

Fukui Functions: These are used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

For N-alkylpyrroles, theoretical calculations have been used to understand the factors governing substrate and positional selectivity in electrophilic substitution reactions. researchgate.net The interplay between the electronic effects of the substituents and the polarity of the solvent can significantly influence the reaction outcome, and these effects can be modeled computationally. researchgate.net

Molecular Dynamics Simulations of 1-Butyl-3-methyl-1H-pyrrole in Diverse Media

While quantum mechanics is ideal for studying the electronic properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of larger systems, such as a solute in a solvent, over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a force field that describes the interatomic and intermolecular forces.

An MD simulation of 1-butyl-3-methyl-1H-pyrrole in a solvent like water or an organic solvent would involve:

System Setup: Placing a number of 1-butyl-3-methyl-1H-pyrrole molecules in a simulation box filled with the chosen solvent molecules.

Force Field Application: Assigning a force field that accurately describes the interactions between all atoms in the system.

Simulation Run: Solving Newton's equations of motion for every atom over a series of small time steps, generating a trajectory of atomic positions and velocities.

From the resulting trajectory, various properties can be calculated, including:

Structural Properties: Radial distribution functions can reveal the local arrangement of solvent molecules around the pyrrole derivative.

Dynamical Properties: Self-diffusion coefficients can quantify the mobility of the molecule within the solvent. nih.govnsmsi.ir

Thermodynamic Properties: Free energies of solvation can be computed to understand its solubility in different media.

These simulations can provide a molecular-level picture of how 1-butyl-3-methyl-1H-pyrrole interacts with its environment, which is crucial for understanding its behavior in solutions.

Spectroscopic Property Predictions via Computational Chemistry (e.g., NMR, IR)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. For 1-butyl-3-methyl-1H-pyrrole, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. scispace.com The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS).

For substituted pyrroles, chemical shifts can be estimated using substituent chemical shift (SCS) values. stenutz.eu The presence of the N-butyl and C3-methyl groups will influence the chemical shifts of the pyrrole ring protons and carbons. Computational studies on substituted pyrroles have shown that DFT methods can reproduce experimental chemical shifts with good accuracy. scispace.comnih.gov

Table 2: Estimated ¹³C and ¹H NMR Chemical Shifts (ppm) for 1-Butyl-3-methyl-1H-pyrrole

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹³C NMR | |

| C2 | ~120 |

| C3 | ~118 |

| C4 | ~107 |

| C5 | ~119 |

| C (N-Butyl CH₂) | ~48 |

| C (C3-Methyl) | ~12 |

| ¹H NMR | |

| H2 | ~6.6 |

| H4 | ~5.9 |

| H5 | ~6.5 |

| H (N-Butyl CH₂) | ~3.8 |

Note: These are estimated values based on known substituent effects on the pyrrole ring and may vary depending on the solvent and specific computational method used. stenutz.eu

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks in its IR spectrum. These frequencies can be calculated computationally by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to aid in the assignment of experimental IR spectra. DFT calculations are widely used for this purpose and can provide a good match with experimental data. mdpi.com

Electrochemical Behavior and Polymerization Studies of 1 Butyl 3 Methyl 1h Pyrrole Derivatives

Electropolymerization of Pyrrole (B145914) and its N-Substituted Analogues

Electropolymerization is a common and effective method for synthesizing uniform and adherent conducting polymer films directly onto an electrode surface. core.ac.uk The process involves the oxidative polymerization of monomers, such as pyrrole and its derivatives, from a solution containing a supporting electrolyte. For N-substituted pyrroles, the substituent group at the nitrogen atom can significantly influence the polymerization process and the properties of the resulting polymer. core.ac.uk The presence of an alkyl group, such as a butyl group, and a methyl group on the pyrrole ring is expected to affect the steric interactions between monomer units during polymerization, which can alter the final polymer structure and conductivity. core.ac.uk

Ionic liquids (ILs), such as 1-butyl-3-methylimidazolium ([BMIM]+) salts, have emerged as promising "green" solvents and electrolytes for electropolymerization due to their negligible vapor pressure, high ionic conductivity, wide electrochemical window, and thermal stability. koreascience.krnih.gov When used as the medium for the electropolymerization of pyrrole and its derivatives, ionic liquids can significantly impact the kinetics of the reaction and the morphology of the resulting polymer film. researchgate.net

The use of ILs like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) has been shown to result in altered film morphologies and improved electrochemical activities for polypyrrole. researchgate.net The self-assembled structures within the ionic liquid can act as templates, leading to the formation of nanostructured polymers. koreascience.kr For instance, the synthesis of polypyrrole in 1-alkyl-3-methylimidazolium based ionic liquids has produced nanostructures with spherical shapes. koreascience.kr The size of these particles has been observed to depend on the length of the alkyl chain of the imidazolium (B1220033) cation. koreascience.kriaea.org

The kinetics of electropolymerization are also influenced by the ionic liquid environment. The high viscosity of some ionic liquids can affect the diffusion of the monomer to the electrode surface, thereby influencing the rate of polymer growth. However, the high concentration of charge carriers in ionic liquids facilitates the electrochemical process.

Below is a table summarizing the effect of different ionic liquids on the morphology of polypyrrole.

| Ionic Liquid Cation | Anion | Resulting Polymer Morphology | Particle Size (if applicable) |

| 1-Butyl-3-methyl-imidazolium ([BMIM]+) | Tetrachloroferrate ([FeCl4]-) | Spherical nanostructures | ~60 nm |

| 1-Octyl-3-methyl-imidazolium ([OMIM]+) | Tetrachloroferrate ([FeCl4]-) | Larger spherical particles with wider size distribution | > 60 nm |

| 1-Dodecyl-3-methyl-imidazolium ([DMIM]+) | Tetrachloroferrate ([FeCl4]-) | Larger spherical particles with wider size distribution | > 60 nm |

This data is based on studies of unsubstituted pyrrole in the specified ionic liquids. koreascience.kriaea.org

The electrochemical activity of polypyrrole films refers to their ability to undergo reversible oxidation and reduction (doping and de-doping) processes, which is fundamental to their function in electrochemical devices. The stability of these films is crucial for their long-term performance. The choice of electrolyte, including the use of ionic liquids, plays a significant role in both of these aspects. researchgate.net

Polypyrrole films synthesized in ionic liquids have been shown to exhibit good electrochemical activity. researchgate.netresearchgate.net The stability of N-substituted polypyrrole films can be evaluated by subjecting them to multiple redox cycles and observing any loss of electroactivity. For example, some poly(N-phenylpyrrole) films have shown only a limited loss of electroactivity (around 6-11%) after numerous cycles. doi.org The incorporation of immobile ionic species from polymerizable ionic liquids into the polypyrrole film can enhance its stability by ensuring a consistent ionic environment. researchgate.net

The electrochemical properties of polypyrrole films are often characterized using cyclic voltammetry (CV), which reveals the potentials at which oxidation and reduction occur. The following table provides typical electrochemical data for N-substituted polypyrrole films.

| Polymer | Redox Potential (E1/2 vs. Ag/AgNO3) | Peak Separation (ΔEp) | Stability (Loss of electroactivity) |

| Bulk PPyEtN3 Film | 0.639 V | 108 mV | Minimal after initial cycles |

| Nanowire PPyEtN3 Film | 0.666 V | 83 mV | Minimal after initial cycles |

| Poly(ThPhPy) | - | - | ~6% after 14 cycles |

| Poly(HOPhPy) | - | - | ~9% after 14 cycles |

This data is for illustrative purposes and is based on specific N-substituted pyrroles as indicated. doi.orgmaynoothuniversity.ie

Redox Properties of 1-Butyl-3-methyl-1H-pyrrole and its Oligomers

The redox properties of a monomer are critical as they determine the potential at which polymerization will occur and the electrochemical behavior of the resulting polymer. For N-alkylated pyrroles, the polymerization potentials are typically within a known range. crimsonpublishers.com The redox potentials of the corresponding polymers are also characteristic. crimsonpublishers.com

Specific experimental data on the redox properties of 1-Butyl-3-methyl-1H-pyrrole and its oligomers are not readily found in the surveyed scientific literature. However, it can be inferred from studies on similar N-alkylated pyrroles that the oxidation potential would be in a range suitable for electropolymerization. crimsonpublishers.com The presence of the butyl and methyl substituents would likely influence the electronic properties of the pyrrole ring, and thus its redox potential, though the exact values would need to be determined experimentally. The redox potentials of polypyrrole are generally reported to be in the range of 0.81V - 0.88V. crimsonpublishers.com

Fabrication and Characterization of Conducting Polymer Materials based on Pyrrole Derivatives

The fabrication of conducting polymer materials from pyrrole derivatives is most commonly achieved through electropolymerization, which can be carried out potentiostatically (at a constant potential), galvanostatically (at a constant current), or by potential cycling (cyclic voltammetry). doi.org The choice of method can influence the properties of the resulting film.

Once fabricated, these polymer films are characterized using a variety of techniques to understand their structure, morphology, and properties.

Spectroscopic Methods : Fourier-transform infrared (FTIR) and Raman spectroscopy are used to confirm the chemical structure of the polymer. scirp.org UV-visible spectroscopy provides information about the electronic transitions within the polymer, which are related to its conjugation length and doping level. scirp.org

Electrochemical Techniques : Cyclic voltammetry (CV) is a primary tool for assessing the electrochemical activity, stability, and redox behavior of the polymer films. mdpi.com

Structural Analysis : X-ray diffraction (XRD) can be used to determine the degree of crystallinity of the polymer. scirp.org

The following table summarizes the characterization techniques and the type of information they provide for polypyrrole films.

| Characterization Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical bonding and functional groups |

| UV-Visible Spectroscopy | Electronic transitions, band gap |

| Scanning Electron Microscopy (SEM) | Surface morphology, grain structure |

| X-ray Diffraction (XRD) | Crystalline/amorphous nature |

| Cyclic Voltammetry (CV) | Redox behavior, electrochemical stability |

Advanced Spectroscopic Characterization Techniques for 1 Butyl 3 Methyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 1-Butyl-3-methyl-1H-pyrrole in solution.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule. The expected chemical shifts for 1-Butyl-3-methyl-1H-pyrrole in a standard solvent like deuterated chloroform (CDCl₃) are based on the analysis of related structures such as 1-butylpyrrole and 3-methylpyrrole.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring and the butyl chain. The protons on the pyrrole ring (H-2, H-4, H-5) appear in the aromatic region, while the butyl and methyl protons are found in the aliphatic region.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbons of the pyrrole ring resonate at lower field (higher ppm) compared to the aliphatic carbons of the butyl group and the methyl substituent.

Conformational analysis of the N-butyl group is crucial for understanding its spatial orientation. Studies on similar N-alkylimidazolium compounds have shown the existence of different rotational isomers (rotamers), such as gauche and anti-conformations, due to rotation around the C-C bonds of the alkyl chain. nih.gov It is anticipated that the butyl group of 1-Butyl-3-methyl-1H-pyrrole also exhibits conformational flexibility in solution, which can lead to broadening of NMR signals, particularly at lower temperatures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Butyl-3-methyl-1H-pyrrole

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| H-2 (Pyrrole) | ~6.5-6.6 | t | C-3 (Pyrrole) | ~121-122 |

| H-5 (Pyrrole) | ~6.4-6.5 | t | C-2 (Pyrrole) | ~119-120 |

| H-4 (Pyrrole) | ~5.9-6.0 | t | C-5 (Pyrrole) | ~108-109 |

| N-CH₂ (Butyl) | ~3.8-3.9 | t | C-4 (Pyrrole) | ~107-108 |

| 3-CH₃ (Methyl) | ~2.0-2.1 | s | N-CH₂ (Butyl) | ~48-49 |

| N-CH₂-CH₂ (Butyl) | ~1.6-1.7 | m | N-CH₂-CH₂ (Butyl) | ~33-34 |

| CH₂-CH₃ (Butyl) | ~1.3-1.4 | m | 3-CH₃ (Methyl) | ~12-13 |

| CH₃ (Butyl) | ~0.9-1.0 | t | CH₂-CH₃ (Butyl) | ~20-21 |

| CH₃ (Butyl) | ~13-14 |

Predicted values are based on data from related N-alkyl and C-methyl pyrrole compounds. Multiplicity: s = singlet, t = triplet, m = multiplet.

To confirm the assignments from 1D NMR, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 1-Butyl-3-methyl-1H-pyrrole, COSY would show correlations between adjacent protons on the butyl chain (e.g., N-CH₂ with -CH₂- and -CH₂- with -CH₂-CH₃) and also between coupled protons on the pyrrole ring (H-2 with H-4, H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon atom, for example, the N-CH₂ proton signal at ~3.8-3.9 ppm to the carbon signal at ~48-49 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is useful for conformational analysis. For instance, NOESY could show through-space interactions between the N-CH₂ protons and the H-2/H-5 protons on the pyrrole ring, confirming the orientation of the butyl chain relative to the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups and molecular vibrations within 1-Butyl-3-methyl-1H-pyrrole. While IR spectroscopy depends on a change in the dipole moment, Raman spectroscopy relies on a change in polarizability. westmont.eduspectroscopyonline.com

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrrole ring typically appears at higher wavenumbers, around 3100 cm⁻¹.

C=C and C-N Stretching: The stretching vibrations of the C=C bonds within the pyrrole ring are expected in the 1400-1600 cm⁻¹ region. C-N stretching vibrations are typically observed in the 1250-1350 cm⁻¹ range.

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region. Out-of-plane C-H bending for the substituted pyrrole ring gives rise to bands in the 700-900 cm⁻¹ region, which can be characteristic of the substitution pattern.

Table 2: Predicted IR and Raman Vibrational Frequencies for 1-Butyl-3-methyl-1H-pyrrole

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3150 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong | Strong |

| Pyrrole Ring C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| Aliphatic C-H Bend | 1350 - 1470 | Medium | Medium |

| Pyrrole Ring C-N Stretch | 1250 - 1350 | Strong | Medium |

| Pyrrole Ring C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

Predicted values are based on general vibrational frequency ranges for pyrrole and alkyl functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. As 1-Butyl-3-methyl-1H-pyrrole is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques.

To date, a crystal structure for 1-Butyl-3-methyl-1H-pyrrole has not been reported in the crystallographic databases. If a structure were determined, it would be expected to show a nearly planar five-membered pyrrole ring, as is typical for such heterocyclic systems. The analysis would reveal the exact conformation of the butyl chain in the crystalline state and how the molecules pack together, identifying any weak intermolecular forces like C-H···π interactions that might be present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1-Butyl-3-methyl-1H-pyrrole (C₉H₁₅N), the exact mass is 137.1204 g/mol .

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 137. The fragmentation pattern would provide evidence for the structure. Key predicted fragmentation pathways include:

Loss of a propyl radical: Alpha-cleavage within the butyl group, leading to the loss of a C₃H₇ radical (mass = 43), would produce a prominent fragment ion at m/z 94. This is often a major fragmentation pathway for N-alkyl heterocycles.

Loss of butene: A McLafferty-type rearrangement could lead to the loss of butene (C₄H₈, mass = 56), resulting in a fragment at m/z 81, corresponding to the 3-methyl-1H-pyrrole radical cation.

Ring Fragmentation: Cleavage of the pyrrole ring itself can also occur, leading to smaller fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for 1-Butyl-3-methyl-1H-pyrrole (EI-MS)

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 137 | [C₉H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical |

| 94 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical |

| 81 | [C₅H₇N]⁺˙ | Loss of butene via rearrangement |

| 80 | [C₅H₆N]⁺ | Loss of H from m/z 81 fragment |

Functionalization and Derivatization Strategies of the 1 Butyl 3 Methyl 1h Pyrrole Scaffold

C-H Functionalization and Directed C-H Activation

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of heterocyclic compounds, including pyrroles. For the 1-butyl-3-methyl-1H-pyrrole scaffold, the inherent electronic properties of the pyrrole (B145914) ring dictate the regioselectivity of these reactions. The pyrrole ring is an electron-rich aromatic system, with the C2 and C5 positions being the most nucleophilic and thus more susceptible to electrophilic attack. The C4 position is the least reactive. The presence of the methyl group at the C3 position further influences this reactivity.

Transition metal-catalyzed C-H activation provides a versatile approach to introduce new functional groups with high selectivity. Palladium, rhodium, and iridium catalysts are commonly employed for such transformations. nih.govrsc.org In the case of 1-butyl-3-methyl-1H-pyrrole, C-H activation can be directed to specific positions by the use of directing groups or by exploiting the inherent reactivity of the pyrrole ring.

While specific studies on 1-butyl-3-methyl-1H-pyrrole are limited, research on related N-alkylpyrroles suggests that C-H arylation, alkenylation, and acylation are feasible. rsc.org The regioselectivity is often controlled by the choice of catalyst, ligands, and reaction conditions. For instance, C2-arylation is commonly observed, but with appropriate directing groups, functionalization at the C4 or C5 position can be achieved.

Directed C-H activation often involves the installation of a directing group that coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond. While the N-butyl group itself is not a strong directing group, functional groups can be introduced onto the butyl chain or the pyrrole ring to guide the metal catalyst to a desired position.

Below is a table summarizing potential C-H functionalization reactions on the 1-butyl-3-methyl-1H-pyrrole scaffold based on general pyrrole reactivity.

| Reaction Type | Catalyst/Reagents | Typical Position of Functionalization | Product Type |

| Arylation | Pd(OAc)₂, Ligand, Ar-X | C2 or C5 | Arylated pyrrole |

| Alkenylation | Rh(III) or Pd(II), Alkene | C2 or C5 | Alkenylated pyrrole |

| Acylation | Friedel-Crafts conditions | C2 or C5 | Acylated pyrrole |

Halogenation and Cross-Coupling Reactions

Halogenation of the 1-butyl-3-methyl-1H-pyrrole scaffold provides key intermediates for subsequent cross-coupling reactions. The introduction of bromine or iodine atoms at specific positions on the pyrrole ring allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Common halogenating agents include N-bromosuccinimide (NBS) for bromination and N-iodosuccinimide (NIS) or molecular iodine (I₂) for iodination. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net The regioselectivity of halogenation is influenced by the electronic nature of the pyrrole ring. For 1-butyl-3-methyl-1H-pyrrole, electrophilic halogenation is expected to occur preferentially at the vacant C5 position, followed by the C2 and C4 positions.

Once halogenated, these derivatives can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. nih.govwikipedia.orgyonedalabs.comlibretexts.orgwikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated pyrrole with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl and vinylpyrrole derivatives. libretexts.orgwikipedia.orgresearchgate.net

Stille Coupling: This reaction couples a halogenated pyrrole with an organotin reagent, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups. nih.govwikipedia.org

Heck Reaction: This reaction involves the coupling of a halogenated pyrrole with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples a halogenated pyrrole with a terminal alkyne, providing access to alkynylpyrrole derivatives. nih.gov

The following table summarizes representative cross-coupling reactions starting from a hypothetical halogenated 1-butyl-3-methyl-1H-pyrrole.

| Cross-Coupling Reaction | Reactants | Catalyst/Base | Product |

| Suzuki-Miyaura | 5-Bromo-1-butyl-3-methyl-1H-pyrrole, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-Butyl-3-methyl-5-aryl-1H-pyrrole |

| Stille | 2-Iodo-1-butyl-3-methyl-1H-pyrrole, Vinylstannane | PdCl₂(PPh₃)₂, CuI | 1-Butyl-3-methyl-2-vinyl-1H-pyrrole |

| Heck | 5-Bromo-1-butyl-3-methyl-1H-pyrrole, Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 1-Butyl-3-methyl-5-alkenyl-1H-pyrrole |

| Sonogashira | 2-Iodo-1-butyl-3-methyl-1H-pyrrole, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Butyl-2-alkynyl-3-methyl-1H-pyrrole |

Introduction of Diverse Functionalities at Pyrrole Ring Positions

Beyond C-H functionalization and cross-coupling reactions, a variety of other functionalities can be introduced at the different positions of the 1-butyl-3-methyl-1H-pyrrole ring.

Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich heterocycles. For 1-butyl-3-methyl-1H-pyrrole, formylation is expected to occur at the C5 or C2 position. The resulting pyrrole-carbaldehydes are versatile intermediates for further transformations.

Nitration and Sulfonation: While direct nitration and sulfonation of pyrroles can be challenging due to the sensitivity of the ring to strong acids, milder reagents and conditions can be employed to introduce nitro and sulfonic acid groups.

Alkylation and Acylation: Friedel-Crafts type reactions can be used to introduce alkyl and acyl groups, typically at the C2 and C5 positions.

Metalation and Subsequent Functionalization: Deprotonation of the pyrrole ring using strong bases like organolithium reagents can generate lithiated intermediates. These can then be quenched with various electrophiles to introduce a wide range of functional groups, including carboxyl, silyl, and phosphonyl groups. The regioselectivity of metalation can be influenced by the reaction conditions and the presence of coordinating groups.

Synthesis of Complex Molecular Architectures Incorporating the 1-Butyl-3-methyl-1H-pyrrole Moiety

The functionalized derivatives of 1-butyl-3-methyl-1H-pyrrole serve as valuable building blocks for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science. utas.edu.auutas.edu.aumdpi.com

For instance, pyrrole-containing compounds are known to exhibit a wide range of biological activities. The strategic functionalization of the 1-butyl-3-methyl-1H-pyrrole scaffold allows for the synthesis of libraries of compounds for drug discovery programs. Bicyclic and polycyclic structures can be constructed through intramolecular cyclization reactions of appropriately functionalized pyrrole derivatives.

In materials science, pyrrole-based polymers are of interest for their conducting properties. The incorporation of functionalized 1-butyl-3-methyl-1H-pyrrole units into polymer chains can be used to tune the electronic and physical properties of the resulting materials.

The synthesis of complex natural products and their analogues often involves the construction of heterocyclic cores. The derivatization strategies discussed here provide a toolbox for chemists to incorporate the 1-butyl-3-methyl-1H-pyrrole moiety into these intricate structures.

Catalytic Applications in 1 Butyl 3 Methyl 1h Pyrrole Synthesis and Transformations

Ionic Liquid Catalysts in Pyrrole (B145914) Chemistry

Ionic liquids (ILs) have emerged as versatile catalysts and solvents in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity. researchgate.net In the context of pyrrole synthesis, particularly the Paal-Knorr reaction which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, ionic liquids can serve as both the catalyst and the reaction medium.

For the synthesis of a compound like 1-Butyl-3-methyl-1H-pyrrole, the theoretical precursors would be 3-methyl-2,5-hexanedione and n-butylamine. The catalytic role of the ionic liquid in this context would be to facilitate the cyclization and dehydration steps of the reaction.

Homogeneous and Heterogeneous Ionic Liquid Catalysis

In homogeneous catalysis , the ionic liquid is in the same phase as the reactants. Acidic ionic liquids, particularly those based on imidazolium (B1220033) or pyrrolidinium (B1226570) cations, can act as effective Brønsted or Lewis acid catalysts. For instance, 1-butyl-3-methylimidazolium-based ionic liquids have been shown to catalyze various organic transformations. mdpi.com The choice of the anion, such as tetrachloroferrate ([FeCl4]-), can impart significant Lewis acidity to the ionic liquid, enhancing its catalytic activity. mdpi.com

Heterogeneous catalysis involves an ionic liquid that is immobilized on a solid support, such as silica (B1680970) gel. This approach combines the catalytic advantages of ionic liquids with the practical benefits of heterogeneous systems, such as easy separation and catalyst recycling. For example, a supported 1-(3-sulfopropyl)-1-methylpyrrolidinium hydrogen sulfate (B86663) ([C3SO3Hnmp]HSO4) ionic liquid has been used as an efficient and reusable catalyst for esterification reactions, demonstrating the potential of supported ILs in various acid-catalyzed processes. mdpi.comresearchgate.net

A comparative overview of these two catalytic modes is presented in Table 1.

| Feature | Homogeneous Ionic Liquid Catalysis | Heterogeneous Ionic Liquid Catalysis |

| Catalyst State | Same phase as reactants | Different phase from reactants |

| Catalyst-Product Separation | Typically requires extraction | Simple filtration or decantation |

| Mass Transfer | Generally efficient | Can be a limiting factor |

| Catalyst Reusability | Possible, but may involve complex work-up | Generally straightforward |

| Potential for Leaching | Not applicable | A potential issue to be addressed |

Recyclability and Green Aspects of Ionic Liquid Systems

A significant advantage of using ionic liquids in chemical synthesis is their potential for recyclability, which aligns with the principles of green chemistry. Due to their low volatility, ionic liquids are not lost to the atmosphere during the reaction or work-up. After a reaction, the product can often be separated by extraction with a conventional organic solvent, leaving the ionic liquid phase to be reused in subsequent batches. Studies on various reactions have shown that some ionic liquid catalytic systems can be recycled multiple times without a significant loss of activity. mdpi.comresearchgate.net

Organometallic Catalysis for Selective Transformations

While the synthesis of the pyrrole core is a primary focus, its subsequent functionalization is crucial for creating more complex molecules. Organometallic catalysis offers a powerful toolkit for selective transformations of heterocyclic compounds, including pyrroles. Transition metal catalysts, such as those based on palladium, ruthenium, or gold, can facilitate a wide range of reactions, including cross-coupling, C-H activation, and hydrogenation.

In the context of 1-Butyl-3-methyl-1H-pyrrole, organometallic catalysts could theoretically be employed to:

Introduce substituents at the 2, 4, or 5-positions of the pyrrole ring through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Selectively hydrogenate the pyrrole ring to form pyrrolidine (B122466) derivatives.

Catalyze C-H functionalization to directly introduce new bonds at specific positions on the pyrrole ring, avoiding the need for pre-functionalized starting materials.

However, specific studies detailing these organometallic transformations on 1-Butyl-3-methyl-1H-pyrrole are not readily found in the existing literature.

Design and Synthesis of Pyrrole-Based Ligands for Metal Catalysis

The pyrrole nitrogen atom can act as a coordinating atom for metal centers, making pyrrole derivatives attractive scaffolds for the design of new ligands for catalysis. By introducing other donor groups onto the pyrrole ring, multidentate ligands can be synthesized. These ligands can then be complexed with various metals to create catalysts with specific steric and electronic properties.

The synthesis of such ligands could start from a pre-formed pyrrole, such as 1-Butyl-3-methyl-1H-pyrrole. Functional groups could be introduced onto the pyrrole ring, which could then be further elaborated to include phosphine, amine, or other coordinating moieties. The resulting pyrrole-based ligands could find applications in a variety of metal-catalyzed reactions, including polymerization, asymmetric synthesis, and oxidation.

While the general principles of ligand design using pyrrole scaffolds are known, the specific use of 1-Butyl-3-methyl-1H-pyrrole as a building block for new catalytic ligands is not a prominent subject in the current body of scientific research.

Emerging Research Frontiers and Future Directions in 1 Butyl 3 Methyl 1h Pyrrole Chemistry

Integration with Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for the application of 1-Butyl-3-methyl-1H-pyrrole. The structural features of this molecule suggest its potential as a versatile component in the construction of complex, self-assembled architectures.

A key area of exploration is the incorporation of 1-Butyl-3-methyl-1H-pyrrole as a guest molecule within larger host macrocycles, such as cyclodextrins, calixarenes, and cucurbiturils. The butyl group can facilitate its inclusion in the hydrophobic cavities of these hosts, while the 3-methyl-pyrrole moiety can be positioned for specific interactions or to influence the properties of the resulting host-guest complex. For instance, the encapsulation of 1-Butyl-3-methyl-1H-pyrrole could modulate its chemical reactivity or be used as a mechanism for its controlled release.

Conversely, 1-Butyl-3-methyl-1H-pyrrole can be chemically modified to be part of a larger host system. For example, it can be incorporated into macrocyclic structures like calixpyrroles. In such systems, the N-butyl group would enhance solubility in less polar solvents, and the 3-methyl group could sterically and electronically influence the binding cavity's properties. The resulting macrocycle could exhibit selective recognition for anions or neutral molecules, driven by the collective interactions of the pyrrole (B145914) rings. Research in this area is moving towards creating dynamic and responsive host-guest systems where the binding and release of a guest can be triggered by an external stimulus.

Future research will likely focus on the design and synthesis of novel macrocycles containing the 1-Butyl-3-methyl-1H-pyrrole unit for applications in sensing, catalysis, and drug delivery. The ability to tune the host-guest interactions by modifying the substituents on the pyrrole ring is a powerful tool for creating highly selective and functional supramolecular systems.

Advanced Materials Science Applications

The unique electronic and physical properties of the pyrrole ring have long made it a staple in the development of advanced organic materials. The specific substitution pattern of 1-Butyl-3-methyl-1H-pyrrole offers a pathway to tailor these properties for next-generation applications in organic electronics and functional polymers.

The most prominent application of pyrrole derivatives in materials science is in the field of conducting polymers. Polypyrrole is one of the most studied intrinsically conducting polymers due to its high conductivity, environmental stability, and biocompatibility. However, pristine polypyrrole is often intractable and difficult to process. The introduction of an N-alkyl chain, such as the butyl group in 1-Butyl-3-methyl-1H-pyrrole, significantly improves the solubility and processability of the resulting polymer. This allows for the formation of thin films and other morphologies essential for electronic devices. The 3-methyl group, being an electron-donating group, can increase the electron density of the polymer backbone, which in turn can lower the oxidation potential and tune the bandgap of the material.

The electropolymerization of 1-Butyl-3-methyl-1H-pyrrole or its incorporation into copolymers could lead to materials with tailored conductivities and redox properties. These materials could find applications in a variety of organic electronic devices, including:

Organic Field-Effect Transistors (OFETs): The solubility and tunable electronic properties of polymers derived from 1-Butyl-3-methyl-1H-pyrrole make them promising candidates for the semiconducting layer in OFETs.

Sensors: The conductivity of polypyrrole-based materials is sensitive to their environment. This property can be harnessed to create chemical sensors where the binding of an analyte to the polymer surface causes a measurable change in conductivity. The functional groups on the 1-Butyl-3-methyl-1H-pyrrole monomer can be chosen to impart selectivity for specific analytes.

Energy Storage: The redox activity of conducting polymers makes them suitable for use as electrode materials in batteries and supercapacitors. The specific morphology and electronic structure of polymers from 1-Butyl-3-methyl-1H-pyrrole could lead to enhanced charge storage capacity and cycling stability.

Beyond conducting polymers, 1-Butyl-3-methyl-1H-pyrrole can serve as a building block for other functional materials. Its incorporation into larger conjugated systems can lead to new organic dyes and pigments with specific optical and electronic properties. Furthermore, its use as a monomer in the synthesis of functional composites, for instance with elastomers for high-performance tires, is an emerging area of interest.

The table below summarizes potential applications of 1-Butyl-3-methyl-1H-pyrrole in advanced materials science, drawing analogies from research on related N-alkylated and 3-substituted pyrroles.

| Application Area | Role of 1-Butyl-3-methyl-1H-pyrrole | Potential Advantages | Relevant Research on Analogous Systems |

|---|---|---|---|

| Conducting Polymers | Monomer for polymerization | Improved solubility and processability due to the N-butyl group; tuned electronic properties from the 3-methyl group. | Studies on poly(N-alkylpyrroles) and poly(3-substituted pyrroles) showing enhanced solubility and modified conductivity. |

| Organic Field-Effect Transistors (OFETs) | Component of the organic semiconductor layer | Solution-processable materials with potentially high charge carrier mobility. | Research on pyrrole-containing semiconducting materials for OFETs. |

| Chemical Sensors | Active sensing material | Potential for selective detection of analytes through functionalization. | Development of polypyrrole-based sensors. |

| Energy Storage | Electrode material in batteries and supercapacitors | High charge storage capacity and good cycling stability. | Use of conducting polymers in energy storage devices. |

High-Throughput Synthesis and Screening Methodologies

The exploration of the full potential of 1-Butyl-3-methyl-1H-pyrrole and its derivatives in the aforementioned applications is contingent on the ability to rapidly synthesize and screen a wide array of related structures. Traditional batch synthesis methods are often too slow and labor-intensive for the systematic investigation of structure-activity relationships. Consequently, high-throughput synthesis and screening methodologies are becoming indispensable tools in this field.

Automated flow chemistry is a particularly promising approach for the high-throughput synthesis of substituted pyrroles. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and better reproducibility compared to batch methods. These systems can be automated to perform a series of reactions in sequence, allowing for the creation of large libraries of compounds with minimal manual intervention. For the synthesis of derivatives of 1-Butyl-3-methyl-1H-pyrrole, a flow chemistry setup could be designed to vary the substituents at other positions on the pyrrole ring, or to use different N-alkyl groups, to quickly generate a diverse set of molecules for screening.

Several classical pyrrole syntheses, such as the Paal-Knorr and Hantzsch reactions, have been adapted for flow chemistry. These methods, along with newer synthetic strategies, can be integrated into automated platforms for the production of pyrrole libraries.

Once a library of 1-Butyl-3-methyl-1H-pyrrole derivatives has been synthesized, high-throughput screening (HTS) techniques can be employed to rapidly evaluate their properties for specific applications. For example, in the context of materials science, automated systems can be used to measure the conductivity of polymer films or to assess the performance of OFETs. In a biological context, HTS can be used to identify compounds with specific activities, such as enzyme inhibition or antimicrobial effects.

Q & A

Q. How can researchers design a robust synthetic route for 1-Butyl-3-methyl-1H-pyrrole, and what analytical techniques are critical for structural validation?

Methodology :

- Synthesis : Utilize alkylation strategies with NaH/alkyl halides (e.g., methyl iodide) to introduce substituents on the pyrrole core, as demonstrated in analogous pyrrole derivatives . Optimize reaction conditions (temperature, solvent) to minimize side products like over-alkylation.

- Structural Validation :